molecular formula C17H20N2O5S B2895897 (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 865162-01-2

(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No. B2895897
CAS RN: 865162-01-2
M. Wt: 364.42
InChI Key: DVWCYSXHORTDGW-ZCXUNETKSA-N
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Description

The compound contains a benzo[d]thiazol-2(3H)-ylidene moiety, which is a type of heterocyclic compound. This moiety is often found in various pharmaceuticals and dyes due to its ability to form stable aromatic systems .


Molecular Structure Analysis

The compound likely has a planar structure due to the conjugated system present in the benzo[d]thiazole moiety. The ethoxy and methoxyethyl groups attached to the benzene ring could potentially influence the electronic properties of the compound .


Chemical Reactions Analysis

Benzo[d]thiazoles can undergo various reactions such as alkylation, acylation, halogenation, nitration, and sulfonation . The presence of the ethoxy and methoxyethyl groups may influence the reactivity of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For instance, the presence of the ethoxy and methoxyethyl groups could potentially increase the compound’s solubility in organic solvents .

Scientific Research Applications

Pesticidal Agents

Compounds with the benzothiazole moiety have been synthesized and evaluated for their pesticidal properties. The bioassay results indicated that these compounds exhibit significant insecticidal potential, especially against pests like the oriental armyworm and diamondback moth . This suggests that our compound could be explored as a potential insecticide or acaricide in agricultural research.

Protein Tyrosine Phosphatase 1B Inhibitors

Benzothiazole derivatives have been studied as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for antidiabetic drug discovery . Given the structural similarity, the compound may serve as a lead molecule for developing new antidiabetic medications, potentially aiding in the treatment of Type II diabetes.

Antihyperglycemic Agents

Related benzothiazole compounds have shown promising results as antihyperglycemic agents in animal models . This indicates that our compound could be investigated for its efficacy in managing high blood sugar levels, contributing to diabetes research and therapy.

Conductive Nanocomposites

Graphene-based aerogels incorporating methoxyethyl derivatives have been developed for their conductive properties . The compound could be utilized in the synthesis of conductive nanocomposites, which have applications in electronics and materials science.

Molecular Docking Studies

The compound’s analogs have been used in molecular docking studies to understand their interaction with biological targets . This compound could similarly be used in computational biology to model interactions with various enzymes or receptors, aiding in drug design.

Agrochemical Research

Given the pesticidal properties of related compounds, the compound could be investigated for its utility in agrochemical formulations . This would involve studying its effects on various pests and its environmental impact, contributing to the development of safer and more effective pesticides.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it’s used as a pharmaceutical, the mechanism of action would depend on the biological target of the compound .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties. As with all chemicals, appropriate safety measures should be taken when handling the compound .

Future Directions

Future research could focus on exploring the potential applications of the compound, such as its use in pharmaceuticals or dyes. Additionally, studies could also investigate the influence of the ethoxy and methoxyethyl groups on the compound’s properties .

properties

IUPAC Name

N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-3-23-12-4-5-13-15(10-12)25-17(19(13)6-7-21-2)18-16(20)14-11-22-8-9-24-14/h4-5,10-11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWCYSXHORTDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=COCCO3)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

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